1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a saturated five-membered ring structure
Preparation Methods
The synthesis of 1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2,4,6-trimethylphenylamine with 1-pentylpyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as N-bromosuccinimide (NBS) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including its role as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems or inflammatory pathways.
Comparison with Similar Compounds
1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-Pentyl-N-(2,4-dimethylphenyl)pyrrolidine-2-carboxamide: This compound has a similar structure but lacks one methyl group on the phenyl ring, which may result in different chemical and biological properties.
1-Pentyl-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide:
1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxylate: This ester derivative has different chemical properties and may be used in different applications compared to the amide compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H30N2O |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H30N2O/c1-5-6-7-10-21-11-8-9-17(21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22) |
InChI Key |
LLLKFHBUBLEWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.